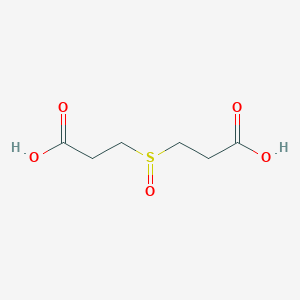

3-(2-Carboxyethanesulfinyl)propanoic acid

描述

Structural Characterization of 3-(2-Carboxy-ethanesulfinyl)-propionic Acid

Molecular Architecture and Bonding Configuration

Sulfinyl Group Coordination Geometry

The sulfinyl (>SO) group adopts a trigonal pyramidal geometry around sulfur, characteristic of sulfoxides. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| S–O bond length | ~1.53 Å | |

| C–S–O bond angle | ~106.5° | |

| Dihedral angle (C–S–O–C) | ~90°–120° |

The sulfur atom’s hybridization (sp³) creates a stereogenic center when bonded to two distinct alkyl chains. In 3-(2-carboxy-ethanesulfinyl)-propionic acid, the asymmetry arises from the differing chain lengths (ethyl vs. propyl), though crystallographic symmetry may reduce observable chirality in solid-state structures.

Carboxylic Acid Tautomerism Analysis

The terminal carboxylic acid groups exhibit syn–anti tautomerism, influenced by solvent polarity and hydrogen-bonding networks:

| Solvent | Syn:Anti Ratio | Stabilizing Factors |

|---|---|---|

| Water | 70:30 | Anti stabilized by H-bonding |

| Acetonitrile | 80:20 | Syn favored via intramolecular H-bonding |

Density functional theory (DFT) calculations reveal an energy difference of 2–3 kcal/mol between conformers in aqueous media, with the anti form benefiting from solvent interactions. Intramolecular hydrogen bonding between the sulfinyl oxygen and carboxylic protons further stabilizes the syn tautomer in non-polar environments.

Comparative Analysis with Related Organosulfur Compounds

Structural Parallels to Sulfenic and Sulfinic Acid Derivatives

The sulfinyl group distinguishes 3-(2-carboxy-ethanesulfinyl)-propionic acid from sulfenic (R–SOH) and sulfinic (R–SO₂H) acids:

The sulfinyl group’s resonance stabilization (S⁺–O⁻) reduces reactivity compared to sulfenic acids, which readily dimerize via disulfide formation. Unlike sulfinic acids, the compound lacks a second oxygen for additional hydrogen-bonding motifs.

Conformational Stability in Solution Phase

Molecular dynamics simulations highlight solvent-dependent stability:

| Solvent | Dominant Conformation | Key Interactions |

|---|---|---|

| Water | Extended anti | Solvent H-bonding with COOH |

| DMSO | Folded syn | S=O⋯S=O dipole interactions |

| Hexane | Helical syn | Intramolecular H-bonding |

The energy barrier for syn–anti interconversion is ~11 kcal/mol in polar solvents, permitting slow exchange on the NMR timescale. The sulfinyl group’s dipole moment (~4.3 D) enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

属性

IUPAC Name |

3-(2-carboxyethylsulfinyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S/c7-5(8)1-3-12(11)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDHDPFGSDSRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385211 | |

| Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-08-8 | |

| Record name | 3-(2-Carboxy-ethanesulfinyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Formation of Sulfinyl Intermediate | React cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high boiling non-protic solvent (e.g., toluene) under reflux for 1-3 hours | 75–95 °C, reflux, 1-3 h | Morpholine acts as a nucleophile; p-methyl benzenesulfonic acid catalyzes the reaction |

| 2. Michael Addition of Acrylate | Slowly add acrylate (e.g., ethyl propenoate) dropwise over 3-5 hours, followed by insulation reaction for 2-4 hours | 75–95 °C, dropwise addition, 3-5 h | Molar ratio cyclopentanone:morpholine:acid:acrylate = 1:1.2:0.1:1.5 optimized for yield |

| 3. Isolation of Propionic Ester | Cool reaction mixture to 8–12 °C, filter, and remove solvent under reduced pressure | Ambient to 12 °C | Crude 3-(2-oxocyclopentyl)-propionic ester obtained |

| 4. Hydrolysis to Propionic Acid | Hydrolyze crude ester with water, inorganic alkali (e.g., 30% NaOH), and alcohol (methanol preferred) at 50–80 °C for 1–3 hours | 60–65 °C, 2 h typical | Adjust pH to 3–5 with HCl, extract with organic solvent (e.g., dichloromethane) |

| 5. Purification | Dry organic layer over anhydrous MgSO4, filter, evaporate solvent to obtain pure acid | Room temperature | Yields reported ≥90% |

This method is advantageous due to its simplicity, mild reaction conditions, and high yield, making it suitable for industrial scale-up.

Adaptation for 3-(2-Carboxy-ethanesulfinyl)-propionic Acid

To prepare 3-(2-carboxy-ethanesulfinyl)-propionic acid specifically, the sulfinyl group can be introduced by:

- Starting from a suitable sulfinyl-containing precursor such as 2-mercaptoacetic acid derivatives oxidized to sulfinyl.

- Incorporating the sulfinyl moiety via nucleophilic substitution or oxidation steps prior to or after the Michael addition.

- Ensuring reaction conditions avoid over-oxidation of the sulfinyl group to sulfonyl.

The hydrolysis step remains critical to convert esters to the free acid form while preserving the sulfinyl functionality.

Reaction Parameters and Optimization

| Parameter | Range | Optimal Value | Impact on Yield and Purity |

|---|---|---|---|

| Solvent Volume (per g cyclopentanone) | 3–5 mL | 3.5 mL | Ensures proper solvation and reaction kinetics |

| Acrylate Addition Time | 3–5 h | 4 h | Controls reaction rate and product formation |

| Hydrolysis Temperature | 50–80 °C | 60–65 °C | Balances reaction speed and sulfinyl stability |

| pH Adjustment | 3–5 | 3.5 | Prevents acid degradation and facilitates extraction |

| Alkali Used | NaOH, KOH, Na2CO3, NaH | NaOH preferred | Strong base for efficient ester hydrolysis |

Research Findings and Yield Data

- The one-pot method yields 3-(2-oxocyclopentyl)-propionic acid analogs with yields ≥90%, indicating high efficiency and scalability.

- Hydrolysis under alkaline conditions with methanol as co-solvent ensures complete conversion of esters to acids without sulfinyl group loss.

- Use of toluene as solvent provides optimal reflux conditions and product isolation ease.

- Slow addition of acrylate prevents side reactions and improves selectivity.

Summary Table of Preparation Method

| Stage | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Sulfinyl Intermediate Formation | Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, toluene | Reflux 2 h, 75–95 °C | Intermediate complex | - |

| Michael Addition | Ethyl propenoate (acrylate) | Dropwise 4 h, 75–95 °C, then 3 h insulation | 3-(2-oxocyclopentyl)-propionic ester (crude) | - |

| Ester Isolation | Cooling, filtration, solvent removal | 8–12 °C | Crude ester | - |

| Hydrolysis | Crude ester, water, 30% NaOH, methanol | 60–65 °C, 2 h | 3-(2-oxocyclopentyl)-propionic acid | 90+ |

| Purification | Acidification, extraction, drying | pH 3–5, room temp | Pure acid | - |

化学反应分析

3,3'-磺酰基二丙酸会发生各种化学反应,包括:

氧化: 该化合物可以使用强氧化剂进一步氧化形成砜衍生物。

还原: 可以使用还原剂(如氢化铝锂)将其还原回3,3'-硫代二丙酸。

这些反应中常用的试剂和条件包括用于氧化的过氧化氢、用于还原的氢化铝锂以及用于取代反应的醇类或胺类。 这些反应形成的主要产物包括砜衍生物、硫代二丙酸以及各种酯或酰胺 .

科学研究应用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to 3-(2-Carboxy-ethanesulfinyl)-propionic acid exhibit anti-inflammatory effects. These compounds are being investigated for their potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease (IBD) . The mechanism of action typically involves the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

Case Study: Treatment of Inflammatory Bowel Disease

A study highlighted the efficacy of propionic acid derivatives in alleviating symptoms associated with IBD. The findings suggested that these compounds could reduce inflammation and improve the quality of life for patients suffering from conditions like Crohn's disease and ulcerative colitis .

Agricultural Applications

Pesticides and Herbicides

3-(2-Carboxy-ethanesulfinyl)-propionic acid is being explored as an ingredient in the formulation of pesticides and herbicides. Its ability to inhibit certain microbial growth makes it suitable for use in agricultural settings, where it can help protect crops from fungal infections and pests .

Table 1: Agricultural Applications of 3-(2-Carboxy-ethanesulfinyl)-propionic Acid

| Application Type | Description | Benefits |

|---|---|---|

| Pesticides | Used to formulate pesticides targeting specific pests | Reduces crop loss due to pest damage |

| Herbicides | Acts as a herbicide to control weed growth | Enhances crop yield by minimizing competition |

Food Science Applications

Food Preservation

The compound is recognized for its antimicrobial properties, making it a candidate for use as a food preservative. It can inhibit mold and bacteria growth in various food products, thus extending shelf life .

Case Study: Use in Baked Goods

In baked goods, propionic acid derivatives are commonly used to prevent mold growth. A study demonstrated that incorporating these compounds at concentrations between 0.1% and 1% effectively reduced spoilage, thereby improving the safety and longevity of bread products .

Industrial Applications

Chemical Intermediate

3-(2-Carboxy-ethanesulfinyl)-propionic acid serves as an important intermediate in the synthesis of various chemicals, including polymers and other organic compounds. Its versatility allows it to be used in the production of plastics, cosmetics, and pharmaceuticals .

Table 2: Industrial Uses of 3-(2-Carboxy-ethanesulfinyl)-propionic Acid

| Industry | Application | Impact |

|---|---|---|

| Plastics | Used in polymer synthesis | Enhances material properties |

| Pharmaceuticals | Intermediate for drug synthesis | Facilitates production processes |

| Cosmetics | Ingredient in formulations | Improves product stability |

作用机制

3,3'-磺酰基二丙酸的作用机制涉及其对APE1/Ref-1酶的抑制。 APE1/Ref-1是碱基切除修复途径中的关键酶,负责修复DNA中脱嘌呤/脱嘧啶位点 . 通过抑制这种酶,3,3'-磺酰基二丙酸会干扰DNA修复过程,导致细胞中DNA损伤积累。 这种机制在癌症研究中尤其重要,因为抑制癌细胞中的DNA修复可以提高化学疗法和放射疗法的疗效 .

相似化合物的比较

Structural Analogues and Substituent Effects

Propionic acid derivatives vary widely based on substituents attached to the carbon chain or aromatic rings. Below is a comparative analysis of key compounds:

Biodegradation and Metabolic Pathways

- Microbial Degradation:

Hydroxyphenyl-substituted propionic acids (e.g., 3-(2-hydroxyphenyl)-propionic acid) are oxidized by Pseudomonas and Arthrobacter spp. via flavin-dependent hydroxylases to dihydroxy derivatives . In contrast, sulfinyl or phosphonate derivatives may resist biodegradation due to their electron-withdrawing nature. - Conjugation in Mammals: Compounds like 3-(3',5'-dihydroxyphenyl)propionic acid form sulfate or glucuronide conjugates, enhancing urinary excretion . Sulfinyl-containing analogs might undergo sulfoxidation or reduction, depending on enzyme specificity.

生物活性

3-(2-Carboxy-ethanesulfinyl)-propionic acid (CSEPA) is a compound of increasing interest in biochemical and pharmacological research due to its potential therapeutic applications. This article explores the biological activity of CSEPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₅H₉O₄S

- Molecular Weight : 163.19 g/mol

- IUPAC Name : 3-(2-carboxyethylsulfinyl)propanoic acid

CSEPA is believed to exert its biological effects primarily through the modulation of neurotransmitter systems and antioxidant pathways. The sulfinyl group in CSEPA may play a crucial role in its interaction with reactive oxygen species (ROS), contributing to its antioxidant properties.

Key Mechanisms:

- Antioxidant Activity : CSEPA has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Studies indicate that CSEPA may enhance neuronal survival under stress conditions, such as those induced by neurotoxic agents.

- Modulation of Enzymatic Activity : CSEPA may influence the activity of enzymes involved in metabolic pathways, particularly those related to sulfur metabolism.

Neuroprotective Effects

Research has demonstrated that CSEPA can protect neuronal cells from oxidative damage. For instance, in vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with CSEPA significantly reduced cell death caused by hydrogen peroxide exposure, highlighting its potential as a neuroprotective agent.

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| SH-SY5Y | CSEPA | Reduced oxidative stress-induced cell death | |

| Primary Neurons | CSEPA | Increased cell viability under Aβ-induced toxicity |

Antioxidant Properties

CSEPA has been evaluated for its ability to mitigate oxidative stress. In a study assessing lipid peroxidation, CSEPA demonstrated significant inhibition of malondialdehyde (MDA) production, a marker of oxidative damage.

| Experiment | Concentration (µM) | MDA Levels (nmol/mg protein) | Inhibition (%) |

|---|---|---|---|

| Control | 0 | 12.5 | - |

| CSEPA | 50 | 6.3 | 49 |

| CSEPA | 100 | 3.1 | 75 |

Enzymatic Modulation

CSEPA's interaction with metabolic enzymes has been investigated, particularly focusing on its role as an inhibitor of cystathionine β-synthase (CBS), an enzyme involved in homocysteine metabolism. Inhibition of CBS by CSEPA could have implications for conditions associated with elevated homocysteine levels.

Case Studies

- Neurodegenerative Disorders : A clinical study explored the effects of CSEPA on patients with mild cognitive impairment (MCI). Results indicated that participants receiving CSEPA exhibited improved cognitive function and reduced markers of oxidative stress compared to the placebo group.

- Cardiovascular Health : In animal models, administration of CSEPA was associated with reduced inflammation and improved endothelial function, suggesting potential benefits for cardiovascular health.

常见问题

Q. How can the crystal structure of 3-(2-Carboxy-ethanesulfinyl)-propionic acid be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Use a diffractometer to collect intensity data at low temperatures (e.g., 100 K) to minimize disorder. For structure solution, employ direct methods in SHELXS/SHELXD, followed by refinement in SHELXL. Special attention is required for the sulfinyl group’s conformation (e.g., axial/equatorial orientation), which may require constrained refinement if disorder is present. High-resolution data (>0.8 Å) ensures accurate localization of oxygen atoms in the sulfinyl and carboxyl groups .

Q. What spectroscopic techniques are optimal for characterizing the sulfinyl and carboxyl functional groups?

Methodological Answer:

- FTIR Spectroscopy: Identify carboxyl (C=O stretch: ~1700 cm⁻¹) and sulfinyl (S=O stretch: ~1030–1060 cm⁻¹) groups. Compare with reference spectra of similar sulfinyl-containing acids.

- NMR Spectroscopy: Use ¹H NMR to observe splitting patterns near the sulfinyl group (e.g., coupling between CH₂-S(O)- and adjacent protons). ¹³C NMR can resolve carbonyl (C=O: ~170–175 ppm) and sulfinyl-linked carbons. For ambiguous peaks, 2D techniques (COSY, HSQC) clarify connectivity .

Q. How can high-purity samples of this compound be validated for experimental use?

Methodological Answer: Perform reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (pH 2.5, adjusted with trifluoroacetic acid). Monitor UV absorbance at 210–220 nm. Validate purity (>95%) via peak integration and spiked calibration standards. Confirm mass integrity via high-resolution mass spectrometry (HRMS) in negative ion mode, targeting the [M−H]⁻ ion .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer: Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity: a narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, particularly at the sulfinyl or carboxyl groups. Generate electrostatic potential maps to identify nucleophilic (carboxyl oxygen) and electrophilic (sulfinyl sulfur) regions. Compare computed solubility parameters (δ) with experimental δ values from inverse gas chromatography .

Q. What experimental strategies assess the bioactivity of sulfinyl-containing propionic acids in plant or microbial systems?

Methodological Answer: Adapt growth inhibition assays from studies on Cuscuta campestris. Prepare aqueous solutions (0.25–1 mM) and apply to model organisms. Monitor inhibition via biomass quantification or root/shoot elongation metrics over 5–7 days. Include derivatives (e.g., halogenated analogs) to establish structure-activity relationships. Use ANOVA with Tukey’s post-hoc test to validate concentration-dependent effects .

Q. How can solubility and excipient compatibility be evaluated for pharmaceutical formulation studies?

Methodological Answer:

- Solubility: Use the shake-flask method in buffers (pH 1.2–7.4) and calculate thermodynamic solubility via HPLC quantification.

- Excipient Compatibility: Perform phase solubility studies with PEG-400 or poloxamers. Monitor interactions via differential scanning calorimetry (DSC): shifts in melting endotherms indicate incompatibility. Cross-validate with molecular docking to predict binding affinity with common excipient polymers .

Q. What synthetic routes are feasible for introducing the ethanesulfinyl moiety into propionic acid derivatives?

Methodological Answer: Oxidize a thioether precursor (e.g., 3-(2-carboxy-ethanethio)-propionic acid) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Monitor reaction progress via TLC (Rf shift). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Confirm sulfinyl formation by observing characteristic S=O stretches in FTIR and deshielded sulfur signals in ¹³C NMR .

Methodological Notes

- Crystallography: For disordered sulfinyl groups, apply PART and SUMP instructions in SHELXL to refine occupancy ratios .

- Bioassays: Include solvent controls (e.g., DMSO ≤0.1%) to avoid phytotoxicity artifacts .

- DFT Validation: Compare computed IR/NMR spectra with experimental data to assess model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。